molecular formula C14H15NO2 B146677 ethyl 1-benzyl-1H-pyrrole-3-carboxylate CAS No. 128259-47-2

ethyl 1-benzyl-1H-pyrrole-3-carboxylate

Cat. No. B146677
M. Wt: 229.27 g/mol
InChI Key: KSZAVNAKDOXZGJ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The ethyl 1-benzyl-1H-pyrrole-3-carboxylate structure is characterized by a pyrrole ring substituted with an ethyl group at the 1-position, a benzyl group at the 1-position, and a carboxylate group at the 3-position.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring through various methods such as cyclization reactions. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates can be synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as demonstrated in one of the studies . This method provides a solvent-free approach and yields the desired pyrrole derivatives efficiently.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, was determined by X-ray single crystal diffraction, revealing the dihedral angles between the planes of the central pyrazole ring and the adjacent benzene rings . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including condensation reactions to form hydrazide-hydrazones , as well as reactions with electrophilic reagents to form new compounds such as triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are often guided by the reactivity of the functional groups present in the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be studied using spectroscopic methods and quantum chemical calculations. For instance, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes as a result of dimer formation through multiple interactions . Quantum chemical calculations, such as density functional theory (DFT), can provide insights into the thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature .

Relevant Case Studies

Case studies involving the synthesis and characterization of pyrrole derivatives provide valuable information on the practical applications of these compounds. For example, the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer was characterized by various spectroscopic methods and quantum chemical calculations, revealing the nature of intra- and intermolecular interactions within the molecule . Another study focused on the crystal structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing detailed information on the molecular interactions and reactivity descriptors .

Scientific Research Applications

Synthesis and Interactions

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate and its derivatives are significant in the field of synthetic chemistry. A novel derivative, Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and characterized using various spectroscopy methods and quantum chemical calculations. This compound demonstrates the potential for forming dimers through multiple interactions, indicating its utility in complex molecular formations (Singh et al., 2013).

Microwave-Accelerated Synthesis

The compound's derivatives, such as benzyl 3,5-dimethyl-pyrrole-2-carboxylate, have been synthesized using microwave energy. This method proves to be extremely efficient, offering high yield and excellent purity, which is crucial for applications in porphyrin and dipyrromethene synthesis (Regourd et al., 2006).

Spiro Heterocyclization

Ethyl 1-benzyl-4,5-dioxo-2-phenyl4,5-dihydro-1H-pyrrole-3-carboxylate has been used in a novel three-component spiro heterocyclization. This reaction is significant for creating complex spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] heterocyclic systems, indicating its role in the development of new pharmaceutical and organic compounds (Dmitriev et al., 2014).

Antimicrobial Activity

Derivatives of ethyl 1-benzyl-1H-pyrrole-3-carboxylate have been synthesized and tested as antibacterial agents. These derivatives show appreciable activities against Staphylococcus spp., suggesting their potential in developing new antimicrobial agents (Massa et al., 1990).

Non-Linear Optical Material

Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 1-benzyl-1H-pyrrole-3-carboxylate, has been characterized for its potential as a non-linear optical (NLO) material. Its high first hyperpolarizability indicates its usefulness in NLO applications (Singh et al., 2014).

Safety And Hazards

The safety information for ethyl 1-benzyl-1H-pyrrole-3-carboxylate indicates that it is a hazardous substance. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

ethyl 1-benzylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZAVNAKDOXZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562803
Record name Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-benzyl-1H-pyrrole-3-carboxylate

CAS RN

128259-47-2
Record name Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 1.93 g (10 mmol) of N-benzyl-N-formylglycine, 3.65 g (37.2 mmol) of ethyl propiolate and 10 ml of acetic anhydride, a reaction and post treatment were conducted in a similar manner as in Referential Example 1. The resulting brown oil was purified by silica gel column chromatography [silica gel: “No.9385”, product of Merck & Co., Inc. (the same silica gel was also used in the subsequent referential examples and examples); eluent: ethyl acetate/hexane=1/3], whereby 2.156 g of the title compound were obtained (yield: 94.0%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Villarreal, R Martínez - Synthesis, 2010 - thieme-connect.com
… The solvents were evaporated in vacuo to give a residue that was purified by column chromatography (hexane-EtOAc, 8:2) to afford ethyl 1-benzyl-1H-pyrrole-3-carboxylate (3.0 g, 70%) …
Number of citations: 9 www.thieme-connect.com
Y Jiao, A Chen, B Yu, H Huang - Organic Letters, 2020 - ACS Publications
… Then the product (3au) could be oxidized by O 2 in DMSO to afford the corresponding ethyl 1-benzyl-1H-pyrrole-3-carboxylate 4 in 58% yield. (6k) Meanwhile, hydrolysis of the ester …
Number of citations: 5 pubs.acs.org

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